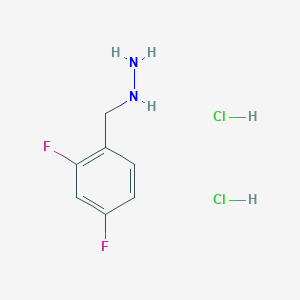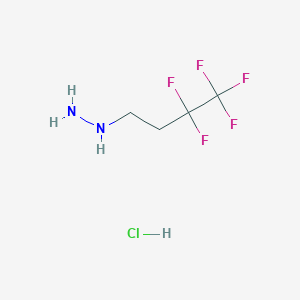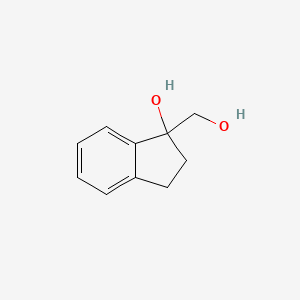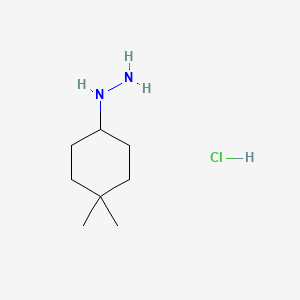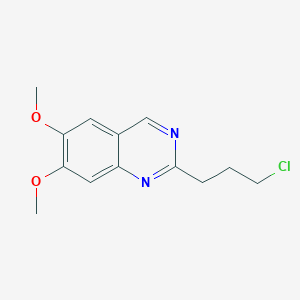
2-(3-Chloropropyl)-6,7-dimethoxyquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloropropyl)-6,7-dimethoxyquinazoline is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a 3-chloropropyl group and two methoxy groups at the 6 and 7 positions of the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-6,7-dimethoxyquinazoline typically involves the reaction of 6,7-dimethoxyquinazoline with 3-chloropropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropyl)-6,7-dimethoxyquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the quinazoline ring can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed to reduce the quinazoline ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
2-(3-Chloropropyl)-6,7-dimethoxyquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloropropyl)-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloropropyl)-1,3-dioxolane: This compound also contains a 3-chloropropyl group but differs in its core structure, which is a dioxolane ring.
Tris(chloropropyl) phosphate: This compound contains three chloropropyl groups attached to a phosphate core and is used as a flame retardant.
Uniqueness
2-(3-Chloropropyl)-6,7-dimethoxyquinazoline is unique due to its specific quinazoline core structure and the presence of both 3-chloropropyl and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H15ClN2O2 |
|---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
2-(3-chloropropyl)-6,7-dimethoxyquinazoline |
InChI |
InChI=1S/C13H15ClN2O2/c1-17-11-6-9-8-15-13(4-3-5-14)16-10(9)7-12(11)18-2/h6-8H,3-5H2,1-2H3 |
InChI Key |
VMTTUEGYELJOTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC(=N2)CCCCl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


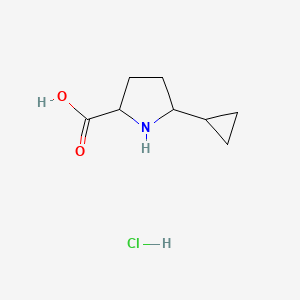
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11718061.png)
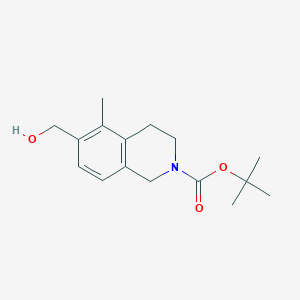
![N-(2-cyanoethyl)-N-[2-(diethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B11718075.png)
![6-Oxa-4-azaspiro[2.4]heptane-5,7-dione](/img/structure/B11718080.png)

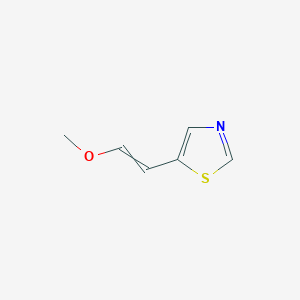
![7-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B11718105.png)
